4,6-Dichloro-2-phenylquinazoline is a synthetic organic compound belonging to the quinazoline family, characterized by its two chlorine substituents at the 4 and 6 positions and a phenyl group at the 2 position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules.
4,6-Dichloro-2-phenylquinazoline can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The chemical formula for this compound is C14H8Cl2N2, and it has a molecular weight of 305.15 g/mol .
The synthesis of 4,6-Dichloro-2-phenylquinazoline typically involves several key steps:
The synthetic routes can vary based on the desired derivatives and functionalization patterns. Reaction conditions are crucial for optimizing yield and selectivity, often requiring careful control of temperature and atmosphere.
4,6-Dichloro-2-phenylquinazoline undergoes various chemical transformations:
These reactions typically require specific conditions (e.g., temperature, solvent) to optimize yields and minimize side reactions. For example, oxidation reactions may be conducted under acidic or basic conditions depending on the desired product.
The mechanism of action for 4,6-Dichloro-2-phenylquinazoline involves its interaction with biological targets, particularly in cancer research. It is known to inhibit certain kinases involved in cell signaling pathways, leading to disrupted cellular processes such as proliferation and apoptosis induction in cancer cells .
Research indicates that this compound may interact with specific enzymes or receptors, although detailed molecular targets are still under investigation. The inhibition of kinases suggests potential applications in targeted cancer therapies.
4,6-Dichloro-2-phenylquinazoline exhibits standard physical properties typical of organic compounds:
The chemical properties include:
4,6-Dichloro-2-phenylquinazoline has several scientific applications:
Quinazoline is a nitrogen-containing bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, forming a privileged scaffold in drug discovery. This structurally versatile framework enables extensive chemical modifications, allowing medicinal chemists to fine-tune pharmacokinetic properties and target interactions. Quinazoline derivatives exhibit remarkable binding diversity with biological targets due to their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. The 4,6-Dichloro-2-phenylquinazoline variant exemplifies this potential, featuring strategic halogen and phenyl substitutions that enhance its bioactivity profile for therapeutic applications, particularly in antimicrobial and anticancer contexts [5] [7].
The quinazoline nucleus has underpinned numerous clinically approved drugs since its first synthesis in 1869 by Griess. Early exploration focused on natural alkaloids like vasicine (peganine) from Adhatoda vasica, which demonstrated bronchodilatory effects. The 20th century witnessed systematic medicinal chemistry development:
Table 1: Clinically Significant Quinazoline-Based Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism | FDA Approval Year |
---|---|---|---|
Prazosin | Antihypertensive | α1-Adrenergic receptor antagonist | 1976 |
Gefitinib | Anticancer (NSCLC) | EGFR tyrosine kinase inhibitor | 2003 |
Erlotinib | Anticancer (Pancreatic/NSCLC) | EGFR tyrosine kinase inhibitor | 2004 |
Idelalisib | Anticancer (CLL, SLL, FL) | PI3Kδ inhibitor | 2014 |
Lapatinib | Anticancer (Breast) | Dual EGFR/HER2 kinase inhibitor | 2007 |
This historical progression underscores the scaffold’s capacity to yield drugs addressing pressing global health challenges, positioning 4,6-Dichloro-2-phenylquinazoline as a contemporary candidate for development.
4,6-Dichloro-2-phenylquinazoline (CAS# 54665-93-9) possesses distinctive structural features that dictate its physicochemical behavior and bioreactivity. Its molecular formula is C₁₄H₈Cl₂N₂ (MW: 275.13 g/mol), with the SMILES notation ClC1=CC2=C(Cl)N=C(C3=CC=CC=C3)N=C2C=C1 . Key structural attributes include:
Table 2: Physicochemical Properties of 4,6-Dichloro-2-phenylquinazoline
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₁₄H₈Cl₂N₂ | Determines drug-likeness parameters |
Molecular Weight | 275.13 g/mol | Impacts bioavailability & BBB penetration |
Purity (Commercial) | ≥96% | Ensures reproducible research outcomes |
Storage Conditions | Sealed, dry, 2–8°C | Prevents degradation |
Planarity | High (fused rings + phenyl) | Facilitates intercalation into DNA/proteins |
LogP (Predicted) | ~3.8 | Suggests moderate lipophilicity |
The C2-phenyl group’s rotational freedom allows conformational adaptation to binding pockets, while chloro substituents influence electron distribution across the quinazoline system, enhancing interactions with electron-rich biological targets [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1